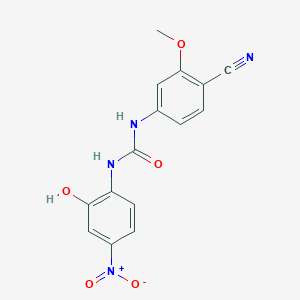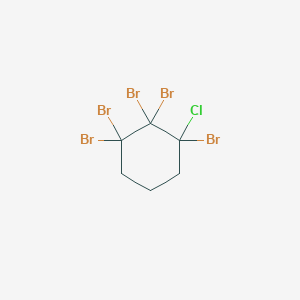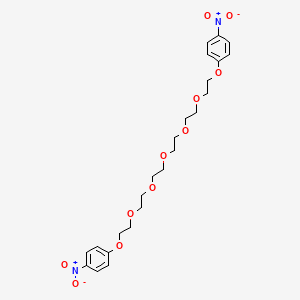
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound It features a long polyether chain with nitrophenoxy groups at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of a polyether chain with 4-nitrophenol. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures, typically around 50-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: The major product would be the corresponding diamine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug delivery systems due to its polyether chain.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the synthesis of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action for 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For example:
In drug delivery: The polyether chain can facilitate the transport of drugs across cell membranes.
In materials science: The nitrophenoxy groups can interact with other molecules to form stable polymers.
Comparación Con Compuestos Similares
Similar Compounds
1,17-Bis(4-aminophenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with amino groups instead of nitro groups.
1,17-Bis(4-methoxyphenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to its nitro groups, which can undergo specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.
Propiedades
Número CAS |
84649-38-7 |
|---|---|
Fórmula molecular |
C24H32N2O11 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
1-nitro-4-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32N2O11/c27-25(28)21-1-5-23(6-2-21)36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-24-7-3-22(4-8-24)26(29)30/h1-8H,9-20H2 |
Clave InChI |
GEUVOGSCIQGBHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


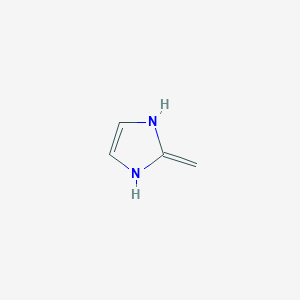
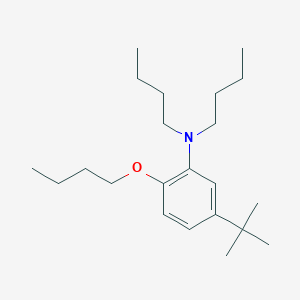
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
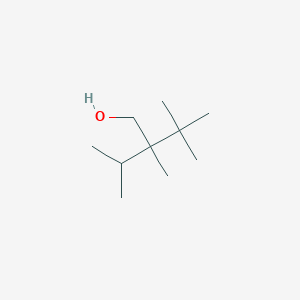
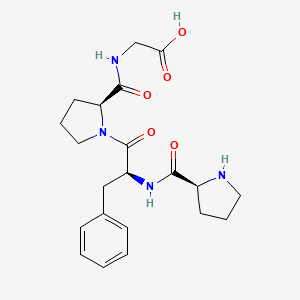
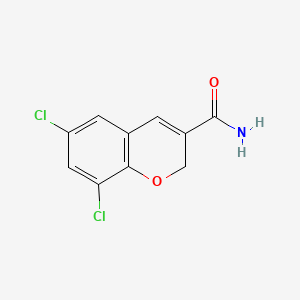
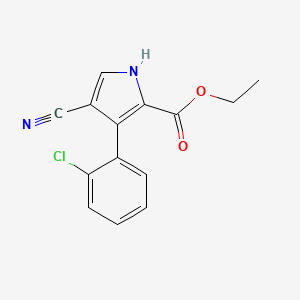
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
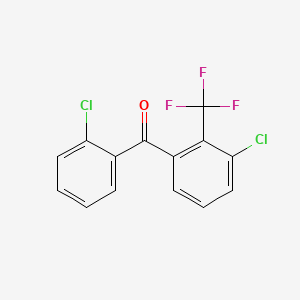
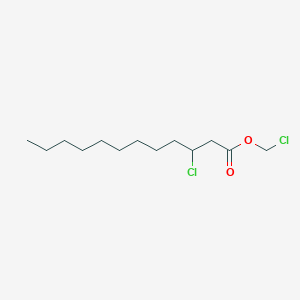
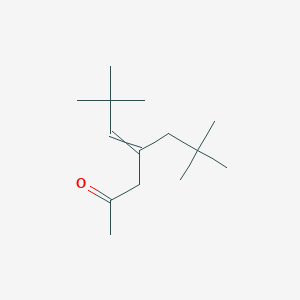
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
